Regiochemical Identity Confirmed as the Core Scaffold for Dual FXR/PXR Modulators
The 4‑piperidinyl‑1,2,4‑oxadiazole regioisomer (present in this compound) is the validated core scaffold used by Finamore et al. (2023) to generate a series of N‑alkyl and N‑aryl derivatives that exhibited dual FXR antagonism and PXR agonism [1]. The lead compound 1 in that series (IC₅₀ = 0.58 μM against FXR) bears the same 4‑piperidinyl‑oxadiazole connectivity [1]. In contrast, the 3‑piperidinyl regioisomer (CAS 1185302‑70‑8) and the 3‑oxadiazolyl positional isomer (CAS 280110‑74‑9) have not been reported as substrates for this dual FXR/PXR pharmacological phenotype.
| Evidence Dimension | Scaffold utility for FXR antagonist chemical series |
|---|---|
| Target Compound Data | 4‑piperidinyl‑1,2,4‑oxadiazole connectivity; used as direct precursor for FXR/PXR dual modulators (Molecules 2023, 28, 2840) |
| Comparator Or Baseline | 3‑piperidinyl regioisomer (CAS 1185302‑70‑8) and 3‑oxadiazolyl positional isomer (CAS 280110‑74‑9); no published FXR/PXR dual modulator data |
| Quantified Difference | Validated FXR antagonist scaffold (IC₅₀ = 0.58 μM for the lead compound 1 bearing the same core connectivity) vs. no reported FXR activity for regioisomers |
| Conditions | FXR luciferase reporter assay in HepG2 cells; Molecules 2023, 28, 2840 |
Why This Matters
Procurement of the correct regioisomer directly determines whether the downstream SAR effort will intersect with the only published FXR/PXR dual modulator chemical space, which relies on the 4‑piperidinyl vector for receptor engagement.
- [1] Finamore, C., Festa, C., Fiorillo, B., et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules 2023, 28(6), 2840. https://doi.org/10.3390/molecules28062840 View Source
